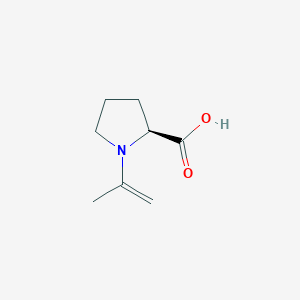
1-Prop-1-en-2-yl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Prop-1-en-2-yl-L-proline is a unique organic compound that belongs to the class of proline derivatives This compound is characterized by the presence of a proline ring substituted with a prop-1-en-2-yl group
准备方法
Synthetic Routes and Reaction Conditions: 1-Prop-1-en-2-yl-L-proline can be synthesized through a variety of methods. One common approach involves the reaction of L-proline with prop-1-en-2-yl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like methanol at room temperature .
Industrial Production Methods: Industrial production of this compound often employs a one-pot, solvent-free, and catalyst-free synthesis method. This method involves the use of microwave irradiation to promote the reaction, resulting in high yields within a short time .
化学反应分析
Types of Reactions: 1-Prop-1-en-2-yl-L-proline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The prop-1-en-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in methanol.
Major Products:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products vary depending on the substituent introduced.
科学研究应用
1-Prop-1-en-2-yl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-Prop-1-en-2-yl-L-proline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. For example, it can inhibit the activity of proline-5-carboxylate reductase-1, which plays a role in the synthesis of proline . This inhibition can lead to the accumulation of proline and subsequent cellular effects.
相似化合物的比较
Propargylamines: These compounds share a similar structural motif and have applications in the treatment of neurodegenerative diseases.
Azetidin-2-ones: These compounds are structurally related and have been studied for their antiproliferative activities.
Uniqueness: 1-Prop-1-en-2-yl-L-proline is unique due to its specific substitution pattern and the resulting biological activities. Unlike other proline derivatives, it exhibits a distinct mechanism of action and a broader range of applications in scientific research.
属性
CAS 编号 |
436159-74-9 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC 名称 |
(2S)-1-prop-1-en-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-6(2)9-5-3-4-7(9)8(10)11/h7H,1,3-5H2,2H3,(H,10,11)/t7-/m0/s1 |
InChI 键 |
YVKFHPSXVVBIFK-ZETCQYMHSA-N |
手性 SMILES |
CC(=C)N1CCC[C@H]1C(=O)O |
规范 SMILES |
CC(=C)N1CCCC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


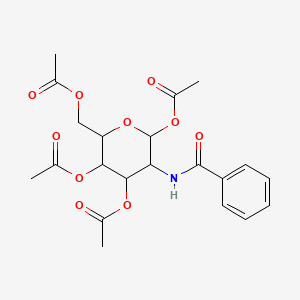

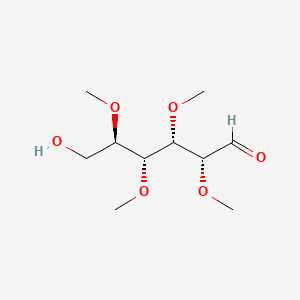
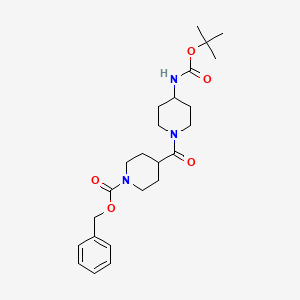
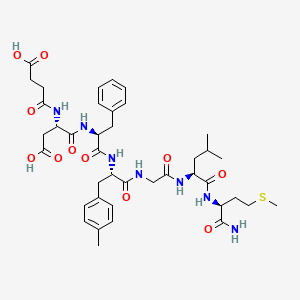
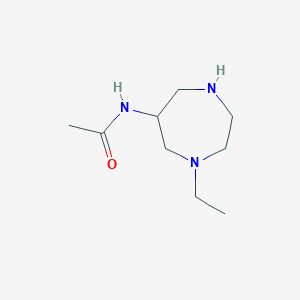
![3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate](/img/structure/B13818941.png)
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13818954.png)
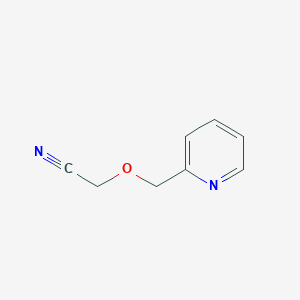
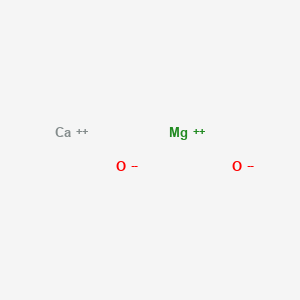
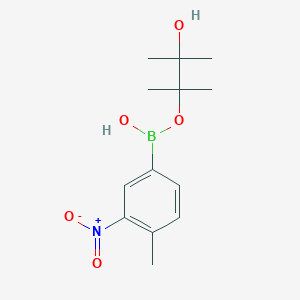
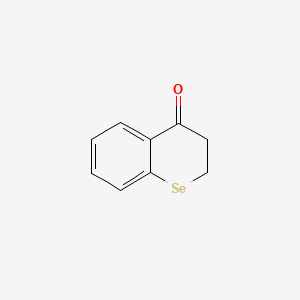
![(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
![Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester](/img/structure/B13818987.png)
